

comparative spectroscopic analysis of trichlorotrifluoroethane isomers

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Compound of Interest

Compound Name: *1,1,1-Trichloro-2,2,2-trifluoroethane*

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A Comparative Spectroscopic Guide to Trichlorotrifluoroethane Isomers

An objective comparison of the spectroscopic properties of **1,1,1-trichloro-2,2,2-trifluoroethane** (CFC-113a) and 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), complete with experimental data and protocols for researchers, scientists, and drug development professionals.

The two primary isomers of trichlorotrifluoroethane, **1,1,1-trichloro-2,2,2-trifluoroethane** (CFC-113a) and 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113), exhibit distinct spectroscopic signatures owing to their different molecular symmetries. A thorough understanding of these differences is crucial for their unambiguous identification in various applications, from industrial solvents to potential building blocks in chemical synthesis. This guide provides a comparative analysis of their key spectroscopic features based on available data.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for **1,1,1-trichloro-2,2,2-trifluoroethane** and 1,1,2-trichloro-1,2,2-trifluoroethane.

Table 1: General Properties

Property	1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a)	1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113)
Molecular Formula	C2Cl3F3	C2Cl3F3
Molar Mass	187.37 g/mol [1][2]	187.37 g/mol [3][4]
CAS Number	354-58-5[1][2]	76-13-1[3][4]
Appearance	Colorless liquid[2]	Colorless, volatile liquid[3][4]
Boiling Point	46 °C[2]	47.7 °C[4]
Melting Point	13-14 °C[2]	-35 °C[4]

Table 2: Infrared (IR) Spectroscopy

Isomer	Key IR Absorption Bands (cm ⁻¹)	Source
1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a)	2076[1]	Documentation of Molecular Spectroscopy Collection (ATL) [1]
1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113)	Not explicitly listed in a comparable format in the search results.	-

Table 3: Mass Spectrometry (MS)

Isomer	Key Mass-to-Charge Ratios (m/z)	Source
1,1,1-trichloro-2,2,2-trifluoroethane (CFC-113a)	151, 153, 117[1]	NIST Mass Spectrometry Data Center[1]
1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113)	31, and other unlisted peaks[5]	GC Mass Spectrum[5]

Note: Detailed and directly comparable Nuclear Magnetic Resonance (NMR) data for both isomers were not readily available in the initial search results. However, based on their structures, one would expect a single peak in both ^{19}F and ^{13}C NMR for the highly symmetric **1,1,1-trichloro-2,2,2-trifluoroethane**, while 1,1,2-trichloro-1,2,2-trifluoroethane would exhibit more complex spectra with multiple peaks due to its lower symmetry.

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of trichlorotrifluoroethane isomers.

Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To separate and identify the isomers based on their retention times and mass spectra.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Sample Preparation:

- Prepare a dilute solution of the trichlorotrifluoroethane isomer mixture in a suitable volatile solvent (e.g., methanol or hexane).
- For headspace analysis, a sample solution can be prepared by dissolving the sample in a solvent like methanol and transferring it to a headspace vial.[6]

GC Conditions:

- Column: A non-polar or medium-polarity capillary column is typically used for the separation of halogenated hydrocarbons.
- Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation.
- Oven Temperature Program: An initial low temperature is held, followed by a temperature ramp to an appropriate final temperature to ensure separation of the isomers.
- Carrier Gas: Helium or hydrogen at a constant flow rate.

MS Conditions:

- Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating reproducible fragmentation patterns.
- Mass Range: Scan from a low m/z (e.g., 30) to a value high enough to include the molecular ion and major fragments.
- Data Acquisition: Acquire data in full scan mode to obtain the complete mass spectrum of each eluting peak.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups and vibrational modes of the isomers.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

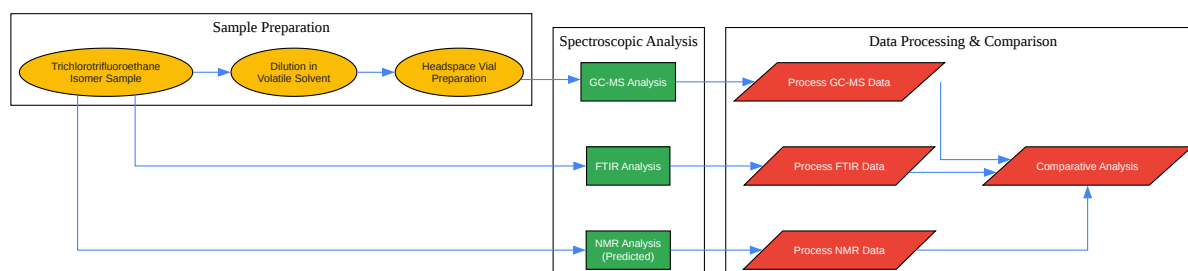
Sample Preparation:

- Neat Liquid: A thin film of the liquid sample can be placed between two salt plates (e.g., KBr or NaCl).
- Gas Phase: The sample can be introduced into a gas cell for analysis.
- Attenuated Total Reflectance (ATR): A small drop of the liquid sample is placed directly on the ATR crystal.

Data Acquisition:

- Spectral Range: Typically 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} is generally sufficient.
- Number of Scans: Co-add 16 to 32 scans to obtain a good signal-to-noise ratio.
- Background: A background spectrum of the empty sample holder (salt plates, gas cell, or ATR crystal) should be recorded and subtracted from the sample spectrum.

Experimental Workflow



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Caption: Experimental workflow for the comparative spectroscopic analysis of trichlorotrifluoroethane isomers.

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References

- 1. 1,1,1-Trichloro-2,2,2-trifluoroethane | C2Cl3F3 | CID 9635 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1,1,1-Trichloro-2,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]
- 3. Cfc 113 | Cl2FCCCIF2 | CID 6428 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 1,1,2-Trichloro-1,2,2-trifluoroethane - Wikipedia [en.wikipedia.org]

- 5. ez.restek.com [ez.restek.com]
- 6. gcms.cz [gcms.cz]
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